4-Cyclopropyltetrahydro-2H-pyran-4-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropyltetrahydro-2H-pyran-4-OL is a chemical compound characterized by a tetrahydropyran ring substituted with a cyclopropyl group and a hydroxyl group. This compound is part of the broader class of tetrahydropyrans, which are known for their diverse applications in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyltetrahydro-2H-pyran-4-OL typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylcarbinol with dihydropyran in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the desired tetrahydropyran ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of robust catalysts and optimized reaction conditions is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopropyltetrahydro-2H-pyran-4-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).
Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) and NaBH4 (Sodium borohydride) are frequently used.
Substitution: Reagents like SOCl2 (Thionyl chloride) and PBr3 (Phosphorus tribromide) are used for substitution reactions.
Major Products:
Oxidation: Cyclopropyltetrahydropyranone
Reduction: Cyclopropyltetrahydropyranol derivatives
Substitution: Cyclopropyltetrahydropyran halides
Scientific Research Applications
4-Cyclopropyltetrahydro-2H-pyran-4-OL has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Cyclopropyltetrahydro-2H-pyran-4-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. For instance, it may inhibit or activate certain enzymes, leading to changes in metabolic processes .
Comparison with Similar Compounds
Tetrahydropyran: A simpler analog without the cyclopropyl group.
2H-Chromenes: Compounds with a fused aromatic ring, offering greater stability and different biological activities.
Uniqueness: 4-Cyclopropyltetrahydro-2H-pyran-4-OL is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Properties
Molecular Formula |
C8H14O2 |
---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
4-cyclopropyloxan-4-ol |
InChI |
InChI=1S/C8H14O2/c9-8(7-1-2-7)3-5-10-6-4-8/h7,9H,1-6H2 |
InChI Key |
IYPWMQSQZIWTNT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2(CCOCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.